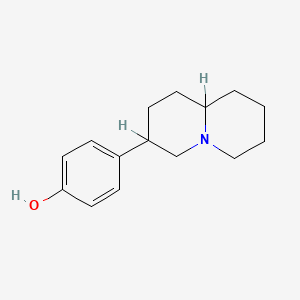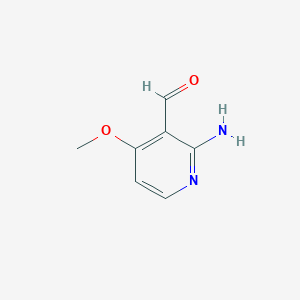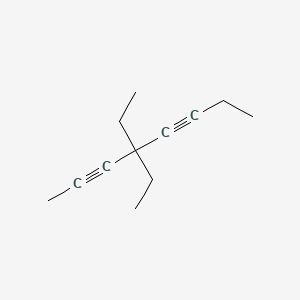
4,4-Diethyl-2,5-octadiyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Diethyl-2,5-octadiyne is an organic compound with the molecular formula C12H18. It is characterized by the presence of two triple bonds and two ethyl groups attached to the fourth carbon atom in the octadiyne chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethyl-2,5-octadiyne typically involves the coupling of appropriate alkynes. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Diethyl-2,5-octadiyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, resulting in alkenes or alkanes.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often employed.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions
Major Products Formed:
Oxidation: Diketones, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4,4-Diethyl-2,5-octadiyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and probes.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 4,4-Diethyl-2,5-octadiyne depends on the specific application and reaction it is involved in. Generally, the compound interacts with molecular targets through its triple bonds and ethyl groups, facilitating various chemical transformations. The pathways involved can include catalytic cycles, radical intermediates, and concerted mechanisms .
Vergleich Mit ähnlichen Verbindungen
2,5-Hexadiyne: Similar structure but lacks the ethyl groups.
4,4-Dimethyl-2,5-octadiyne: Similar structure with methyl groups instead of ethyl groups.
1,4-Diethynylbenzene: Contains ethynyl groups but with a benzene ring instead of an octadiyne chain
Uniqueness: 4,4-Diethyl-2,5-octadiyne is unique due to the presence of ethyl groups at the fourth carbon, which can influence its reactivity and physical properties. This makes it a valuable compound for specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
61227-87-0 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
4,4-diethylocta-2,5-diyne |
InChI |
InChI=1S/C12H18/c1-5-9-11-12(7-3,8-4)10-6-2/h5,7-8H2,1-4H3 |
InChI-Schlüssel |
QRKLQOICBQCZMS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC#CC(CC)(CC)C#CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


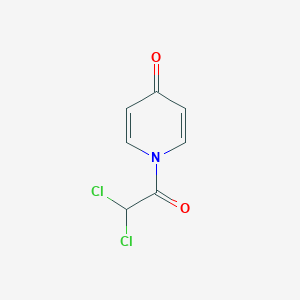
![3,5-Dichloro-2-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945970.png)
![1-Pentyn-3-ol, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B13945971.png)
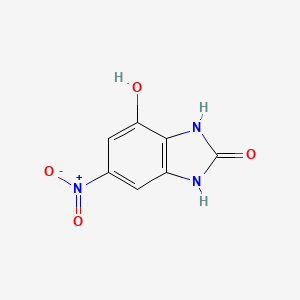
![(3S)-3-Amino-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13945986.png)
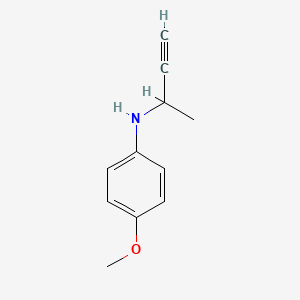




![4-Chloro-5-phenyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946019.png)
![4-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13946024.png)
